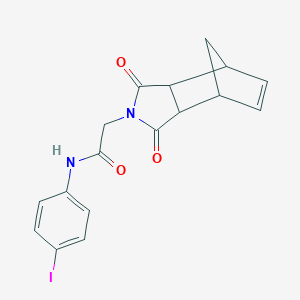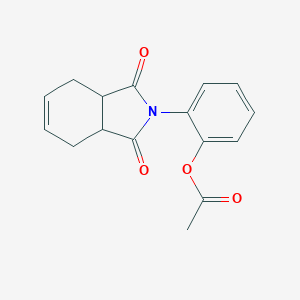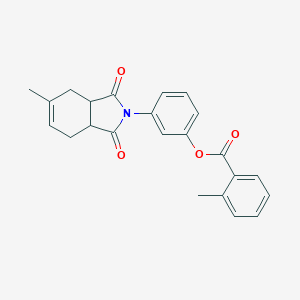
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate is a complex organic compound with the molecular formula C23H14ClNO3 and a molecular weight of 387.8 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological and pharmacological activities .
Méthodes De Préparation
The synthesis of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-chloroquinoline-3-carbaldehyde with appropriate reagents to construct the quinoline ring system .
Analyse Des Réactions Chimiques
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various quinoline derivatives.
Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are being explored for their potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-benzoylphenyl 2-chloro-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
4-benzoylphenyl 2-chloro-4-quinolinecarboxylate can be compared with other similar compounds, such as:
2-chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of various quinoline derivatives.
2-(furan-2-yl)-4-phenoxy-quinoline: This compound has been studied for its potential biological activities.
Amino-acetamide inhibitors of aggrecanase-2: These compounds have been evaluated for treating osteoarthritis.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties.
Propriétés
Formule moléculaire |
C23H14ClNO3 |
|---|---|
Poids moléculaire |
387.8 g/mol |
Nom IUPAC |
(4-benzoylphenyl) 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C23H14ClNO3/c24-21-14-19(18-8-4-5-9-20(18)25-21)23(27)28-17-12-10-16(11-13-17)22(26)15-6-2-1-3-7-15/h1-14H |
Clé InChI |
NJMICPMHWKHCRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[4-(4-methylphenoxy)phenyl]benzenesulfonamide](/img/structure/B339656.png)
![N-(4-{[4-(4-methylphenoxy)anilino]sulfonyl}phenyl)acetamide](/img/structure/B339658.png)
![N-[4-(4-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339664.png)
![Isopropyl 4-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B339666.png)

![N-[4-(4-tert-butylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339671.png)
![N-[4-(3-methylphenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B339672.png)






![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 4-methylbenzoate](/img/structure/B339683.png)
